
iBMA nBMA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobornyl methacrylate (iBMA) and n-butyl methacrylate (nBMA) are methacrylate monomers widely used in various industrial applications. These compounds are known for their excellent properties, such as durability, UV resistance, and flexibility, making them valuable in the production of coatings, adhesives, and other materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobornyl Methacrylate (iBMA): iBMA is synthesized through the esterification of methacrylic acid with isobornyl alcohol.
n-Butyl Methacrylate (nBMA): nBMA is produced by esterifying methacrylic acid with n-butanol.
Industrial Production Methods
Both iBMA and nBMA are produced on an industrial scale using similar esterification processes. The key difference lies in the choice of alcohol (isobornyl alcohol for iBMA and n-butanol for nBMA). The reactions are typically carried out in large reactors with continuous monitoring and control to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Both iBMA and nBMA can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: These compounds can be reduced to their respective alcohols using reducing agents like lithium aluminum hydride.
Substitution: iBMA and nBMA can participate in substitution reactions, where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
Oxidation: Methacrylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized methacrylate derivatives.
Applications De Recherche Scientifique
Chemistry
iBMA and nBMA are used as monomers in the synthesis of polymers and copolymers. These polymers exhibit excellent mechanical properties and are used in coatings, adhesives, and sealants .
Biology
In biological research, iBMA and nBMA-based polymers are used in the development of drug delivery systems and tissue engineering scaffolds.
Medicine
Methacrylate-based polymers, including those derived from iBMA and nBMA, are used in medical devices, dental materials, and bone cements.
Industry
iBMA and nBMA are extensively used in the production of paints, coatings, and adhesives. Their excellent UV resistance and flexibility make them ideal for automotive coatings, exterior paints, and wood finishes .
Mécanisme D'action
The mechanism of action of iBMA and nBMA involves their polymerization to form high-performance polymers. These monomers undergo free radical polymerization, initiated by heat or light, to form long polymer chains. The resulting polymers exhibit excellent mechanical properties, UV resistance, and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Methacrylate (MMA): MMA is a widely used methacrylate monomer with similar properties to iBMA and nBMA.
Ethyl Methacrylate (EMA): EMA is another methacrylate monomer with applications in coatings, adhesives, and medical devices.
2-Hydroxyethyl Methacrylate (HEMA): HEMA is used in the production of hydrogels and contact lenses due to its hydrophilic properties.
Uniqueness of iBMA and nBMA
iBMA and nBMA are unique due to their specific properties. iBMA offers excellent UV resistance and flexibility, making it ideal for outdoor applications. nBMA provides good solubility and adhesion properties, making it suitable for coatings and adhesives .
Propriétés
Formule moléculaire |
C16H28O4 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
butyl 2-methylprop-2-enoate;2-methylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/2C8H14O2/c1-6(2)5-10-8(9)7(3)4;1-4-5-6-10-8(9)7(2)3/h6H,3,5H2,1-2,4H3;2,4-6H2,1,3H3 |
Clé InChI |
PDIBTOHRSUGROC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
Numéros CAS associés |
9011-53-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


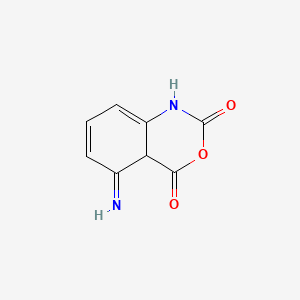
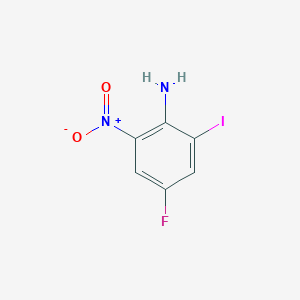

![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
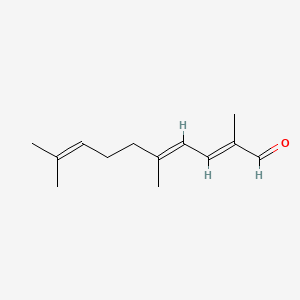
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
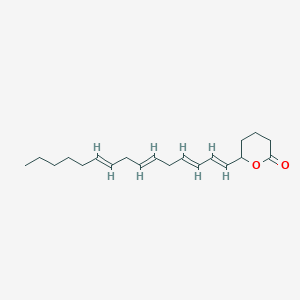

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

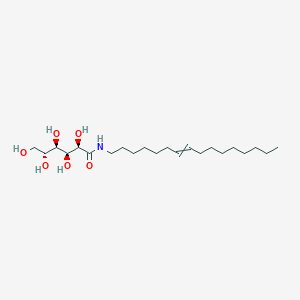

![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
